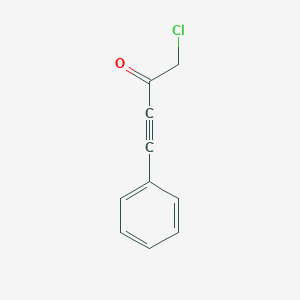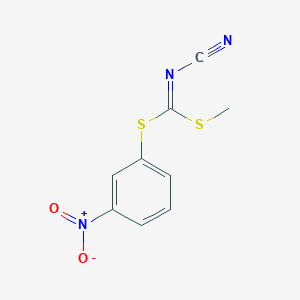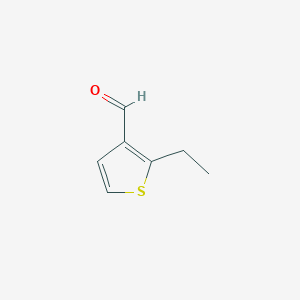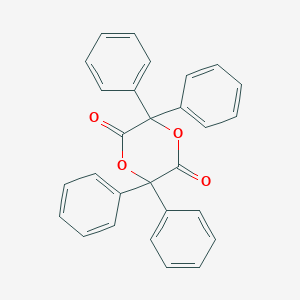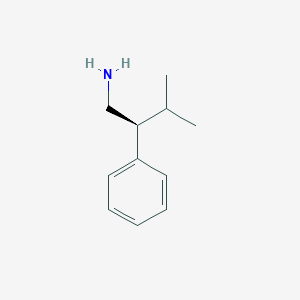
(S)-3-Methyl-2-phenylbutylamine
Descripción general
Descripción
(S)-3-Methyl-2-phenylbutylamine (PBA) is a chiral amine that has been demonstrated to be a versatile agent in the optical resolution of racemic carboxylic acids. It has been used to resolve important pharmaceutical compounds such as ibuprofen, ketoprofen, and naproxen, yielding high enantiomeric excesses (ee) and reasonable yields .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, which provides insight into potential synthetic routes for (S)-3-Methyl-2-phenylbutylamine. For instance, (S,S)-2-Amino-3-phenylbutyric acid was synthesized from diethyl (R)-(1-phenylethyl)malonate, which in turn was obtained by desulfurization of an adduct formed in a stereoselective Michael reaction . Another related synthesis involved the highly diastereoselective formation of a cyanohydrin derivative, which is a key component of HIV protease inhibitors . These methods highlight the importance of stereoselective synthesis in obtaining chiral compounds like PBA.
Molecular Structure Analysis
While the molecular structure of (S)-3-Methyl-2-phenylbutylamine itself is not directly discussed, the synthesis and crystal structure of a related compound, S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, has been reported. This compound's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that are crucial for the stability of the crystal . These findings suggest that similar intramolecular and intermolecular forces could be present in the structure of PBA, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The use of (S)-3-Methyl-2-phenylbutylamine in chemical reactions primarily involves its role in the resolution of racemic mixtures. It has been successfully used to resolve various carboxylic acids, including those that are key intermediates for ACE inhibitors and hypoglycemic agents, with high enantiomeric excesses, indicating its high selectivity and efficiency in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Methyl-2-phenylbutylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excesses achieved in the resolution processes suggest that PBA has distinct stereochemical properties that allow for effective chiral discrimination. The yields reported also imply that PBA is a robust reagent that can be used under various reaction conditions without significant loss of selectivity .
Aplicaciones Científicas De Investigación
Optical Resolution
- Scientific Field : Chemistry
- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” is used in the optical resolution process, which is a method for separating enantiomers . This compound is particularly useful for obtaining an optically active physiologically active substance .
- Methods of Application : The process involves the selective precipitation of a diastereomer salt of “(S)-3-Methyl-2-phenylbutylamine” and “(S)-2-(4-isobutylphenyl)propionic acid” from a mixture of 3-methyl-2-phenylbutylamine, “(S)-2-(4-isobutylphenyl)propionic acid” and a solvent . Then, “(S)-3-Methyl-2-phenylbutylamine” is separated from the diastereomer salt .
Chiral Resolution Agent
- Scientific Field : Pharmaceutical Chemistry
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a chiral resolution agent effectively resolves chiral, racemic carboxylic acids .
Synthesis of Optically Active Flurbiprofen
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” is used as an intermediate in the process for producing optically active Flurbiprofen .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” in the synthesis process results in the production of optically active Flurbiprofen .
Synthesis of (S)-3-Methyl-2-phenylbutylamine
- Scientific Field : Organic Chemistry
- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” can be synthesized from "(2R,3E)-4-phenyl-3-buten-2-ol" .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesis process results in the production of “(S)-3-Methyl-2-phenylbutylamine” from "(2R,3E)-4-phenyl-3-buten-2-ol" .
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” can be used as a raw material in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a raw material can lead to the production of various other chemical compounds .
Solvent Properties
- Scientific Field : Physical Chemistry
- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” has certain solvent properties. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol .
- Methods of Application : These solvent properties can be utilized in various chemical reactions and processes .
- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a solvent can influence the outcomes of certain chemical reactions .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-3-methyl-2-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQVANUGNDOM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methyl-2-phenylbutylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



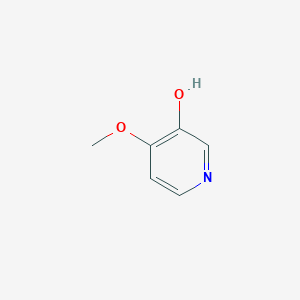
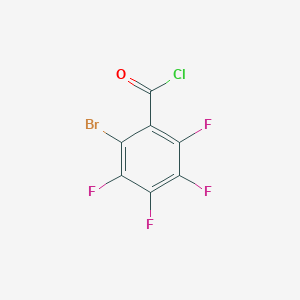
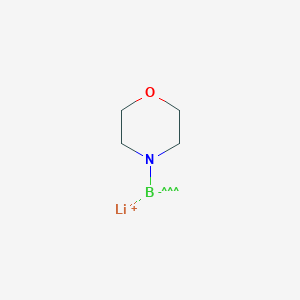
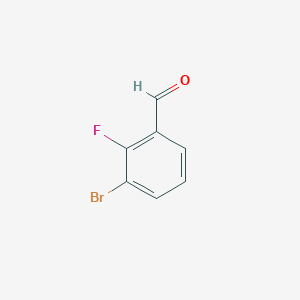
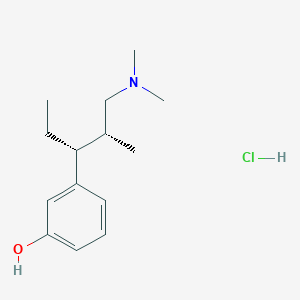

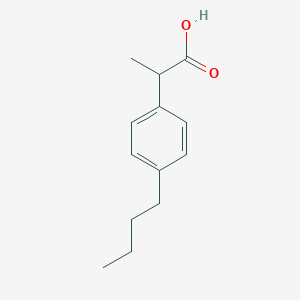
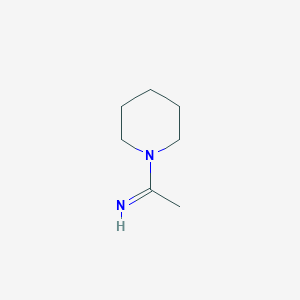
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
